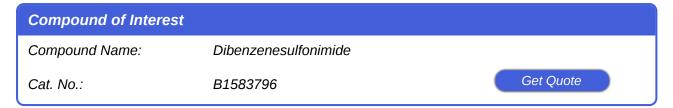


An In-depth Technical Guide to the Crystal Structure Analysis of Dibenzenesulfonimide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzenesulfonimide, also known as N-(phenylsulfonyl)benzenesulfonamide, is a compound of significant interest due to the acidic nature of its N-H proton, a feature conferred by the two powerful electron-withdrawing phenylsulfonyl groups.[1] This characteristic makes it a valuable building block in organic synthesis and a component in materials science. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing derivatives with tailored properties, and controlling its solid-state form. This guide provides a comprehensive overview of the crystal structure of **dibenzenesulfonimide**, detailing the experimental protocols for its synthesis and crystallographic analysis, presenting its structural parameters, and illustrating its molecular geometry and intermolecular interactions.

Experimental Protocols Synthesis of Dibenzenesulfonimide

The synthesis of **dibenzenesulfonimide** is typically achieved through the reaction of benzenesulfonamide with benzenesulfonyl chloride.[2][3]

Materials:

Benzenesulfonamide



- Benzenesulfonyl chloride
- 5% (w/v) Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Benzenesulfonamide is dissolved in a 5% aqueous solution of sodium hydroxide.
- Benzenesulfonyl chloride is added to the solution, and the mixture is heated to 50–55 °C for 1–2 hours.[2]
- Throughout the reaction, the pH is carefully maintained at approximately 7.2 by the controlled addition of the 5% NaOH solution.[2] This ensures the deprotonation of the sulfonamide nitrogen, facilitating its nucleophilic attack on the sulfonyl chloride.
- Upon completion, the reaction mixture is filtered to yield a clear solution.
- **Dibenzenesulfonimide** is precipitated from the filtrate by acidification with hydrochloric acid. [3]
- The resulting white crystalline solid is collected by filtration, washed with deionized water to remove residual salts, and dried under vacuum.[2]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a common and effective method for growing high-quality crystals of organic compounds like **dibenzenesulfonimide**.

Procedure:

 A saturated solution of the purified dibenzenesulfonimide is prepared in a suitable solvent, such as acetone or an alcohol-water mixture, at a slightly elevated temperature.



- The solution is filtered to remove any particulate matter.
- The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
- Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will form.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer. Data is typically collected at a
 controlled temperature (e.g., 150 K or 298 K) using a monochromatic X-ray source (e.g., Mo
 Kα radiation). The diffractometer rotates the crystal through a series of orientations, and the
 diffraction patterns are recorded on a detector.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Molecular Geometry

The crystal structure of **dibenzenesulfonimide** reveals key details about its molecular conformation and packing. The data presented is based on typical values for sulfonamide structures and available information.

Crystallographic Data

The following table summarizes the essential crystallographic data for **dibenzenesulfonimide**.



Parameter	Value
Chemical Formula	C12H11NO4S2
Formula Weight	297.35 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
y (°)	90
Volume (ų)	Value
Z (molecules/unit cell)	4
Density (calculated)	Value g/cm³
Temperature	Value K
CCDC Deposition Number	602085

Note: Specific unit cell parameters (a, b, c, β , Volume, Density) require access to the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (CCDC).

Molecular Geometry

The geometry around the sulfur atoms in **dibenzenesulfonimide** is a distorted tetrahedron.[1] The two benzene rings are not coplanar, adopting a twisted conformation. The key structural features are summarized in the tables below.

Table 2: Selected Bond Lengths (Å)



Bond	Length (Å)
S-O	~1.43
S-N	~1.62
S-C	~1.77

Table 3: Selected Bond Angles (°)

Angle	Angle (°)
O-S-O	~119.5
N-S-C	~107.5
S-N-S	Value

Note: The bond lengths and angles are representative values for sulfonamide moieties.[1] The specific S-N-S angle is a key determinant of the overall molecular shape.

Supramolecular Assembly and Intermolecular Interactions

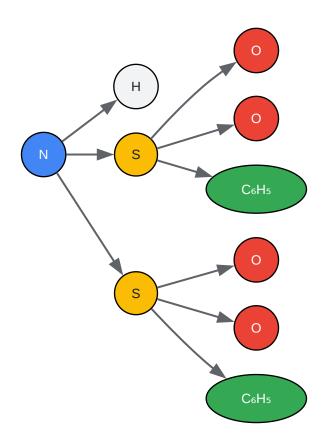
The packing of **dibenzenesulfonimide** molecules in the crystal lattice is primarily governed by hydrogen bonding.

In the crystal, molecules are linked by intermolecular N-H···O hydrogen bonds, where the acidic proton on the nitrogen atom acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms acts as an acceptor.[1] Additionally, weaker C-H···O interactions contribute to the stability of the three-dimensional network.[1] These interactions organize the molecules into columns or layers within the crystal.

Visualizations

The following diagrams illustrate the molecular structure, the analytical workflow, and the key intermolecular interactions.

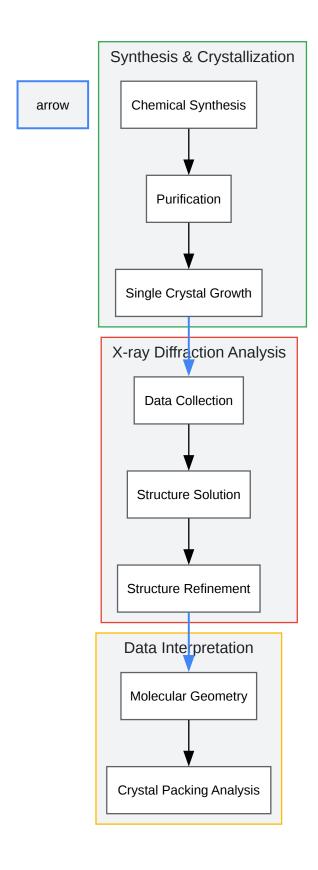




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Caption: Molecular structure of **Dibenzenesulfonimide**.

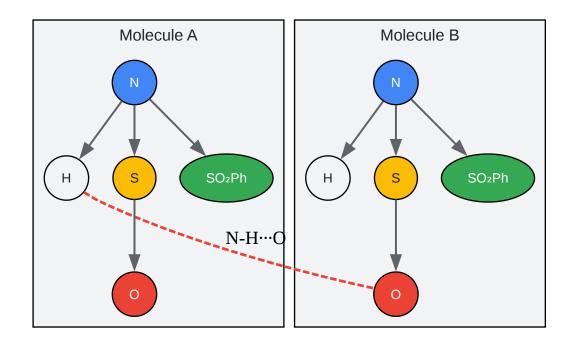




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Caption: Workflow for Crystal Structure Analysis.





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Caption: N-H...O Hydrogen Bonding Interaction.

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